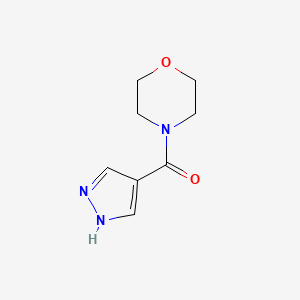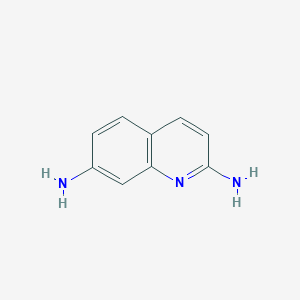
Quinoline-2,7-diamine
Übersicht
Beschreibung
Quinoline-2,7-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound . It is also known as 2,7-Dimethylquinoline . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Molecular Structure Analysis
The molecular formula for Quinoline-2,7-diamine is C11H11N . Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles . Many of these methods employ α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Green Synthesis
- Quinoline derivatives like Quinoxaline, synthesized using environmentally benign methods, have significant applications in medicinal fields. A study demonstrates the green synthesis of Quinoxaline catalyzed by orange juice, highlighting an efficient, eco-friendly approach with excellent yield (Sheikh, Karimkha, & Kasim, 2020).
Synthesis Methods
- Advanced synthesis methods for quinolines, 2-aminoquinolines, and quinazolines, using biomimetic dehydrogenative condensation, are described. These methods provide moderate to good yields from cost-effective materials, contributing significantly to the pharmaceutical and chemical industries (Chakraborty et al., 2019).
Anticancer Potential
- Quinoline compounds exhibit promising anticancer activities. Their synthetic versatility allows the generation of diverse derivatives, showing efficacy in inhibiting tyrosine kinases, proteasome, and other cancer-related pathways (Solomon & Lee, 2011).
Basicity and Chemical Properties
- Studies on Quinolino[7,8-h]quinoline derivatives, which are highly basic, reveal the possibility of modifying their properties by functionalizing with different groups. This flexibility in modification is crucial for various chemical applications (Rowlands et al., 2020).
Catalysis and Hydrogenation
- Research on asymmetric hydrogenation of quinoline derivatives catalyzed by transition metal complexes demonstrates significant potential in pharmaceutical synthesis, showing excellent enantioselectivity and efficiency (Luo, He, & Fan, 2016).
Corrosion Inhibition
- Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their high electron density allows them to form stable complexes with metallic surfaces, suggesting their use in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Sensing Applications
- Quinoline-based compounds like DQB have been identified as effective chemosensors for nitroaromatic compounds, demonstrating selectivity and sensitivity in detection, which is valuable in environmental monitoring and safety applications (Halder et al., 2018).
Zukünftige Richtungen
Quinoline and its derivatives have shown potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . This family of compounds is presented as an inexhaustible source of potential new drugs . The importance of quinoline in the development of medicine is unquestionable .
Eigenschaften
IUPAC Name |
quinoline-2,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQSVUMLMHXBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2,7-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




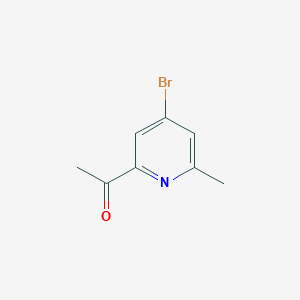
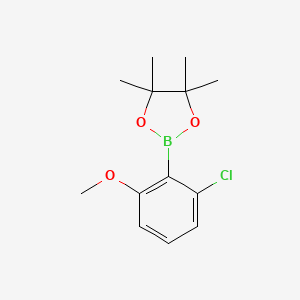

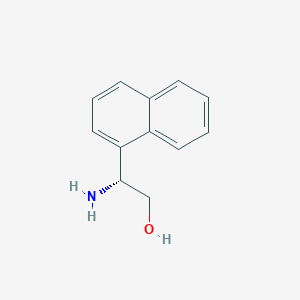

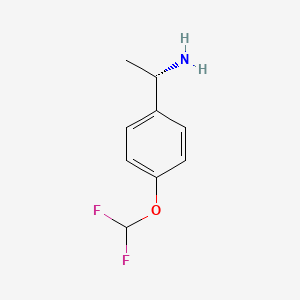
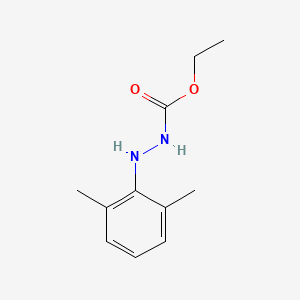
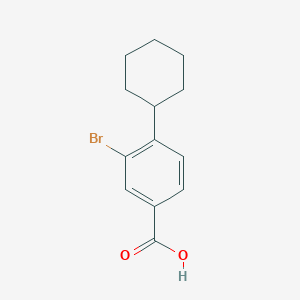
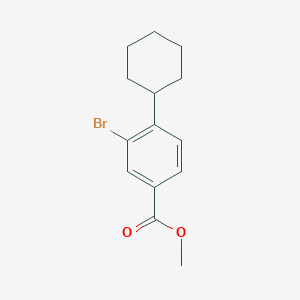
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)


